molecular formula C15H13FO3 B7962912 Methyl 4-fluoro-3-(2-methoxyphenyl)benzoate

Methyl 4-fluoro-3-(2-methoxyphenyl)benzoate

Cat. No.: B7962912
M. Wt: 260.26 g/mol
InChI Key: RAVYQGXKSJPARF-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-(2-methoxyphenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluorine atom at the 4-position and a methoxyphenyl group at the 3-position of the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-3-(2-methoxyphenyl)benzoate typically involves the esterification of 4-fluoro-3-(2-methoxyphenyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-(2-methoxyphenyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products

    Substitution: Products with different substituents replacing the fluorine atom.

    Reduction: Methyl 4-fluoro-3-(2-methoxyphenyl)benzyl alcohol.

    Oxidation: Methyl 4-fluoro-3-(2-hydroxyphenyl)benzoate.

Scientific Research Applications

Methyl 4-fluoro-3-(2-methoxyphenyl)benzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: Utilized in the preparation of functional materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-3-(2-methoxyphenyl)benzoate in biological systems is not well-documented. its structural features suggest that it may interact with specific molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could potentially modulate the activity of enzymes or receptors involved in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluorobenzoate
  • Methyl 3-(2-methoxyphenyl)benzoate
  • Methyl 4-methoxybenzoate

Uniqueness

Methyl 4-fluoro-3-(2-methoxyphenyl)benzoate is unique due to the presence of both a fluorine atom and a methoxyphenyl group, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

methyl 4-fluoro-3-(2-methoxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-14-6-4-3-5-11(14)12-9-10(15(17)19-2)7-8-13(12)16/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVYQGXKSJPARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(C=CC(=C2)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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